molecular formula C13H23N B13237654 N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B13237654
M. Wt: 193.33 g/mol
InChI Key: AFVPSILLUXLAGX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is a specialized chemical compound with the CAS Registry Number 1218044-68-8 . Its molecular formula is C13H23N, and it has a molecular weight of 193.330 g/mol . The compound is built on a camphor-derived bicyclic framework, a structure known to be a versatile precursor in synthetic and medicinal chemistry . This specific amine is available for research and development purposes from various global suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H23N/c1-12(2)9-6-7-13(12,3)11(8-9)14-10-4-5-10/h9-11,14H,4-8H2,1-3H3

InChI Key

AFVPSILLUXLAGX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NC3CC3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one Oxime

  • Starting Material: D-camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)
  • Reagents: Hydroxylamine hydrochloride, sodium acetate, ethanol, water
  • Conditions: Stirring under nitrogen atmosphere at 60 °C overnight
  • Procedure: Camphor is dissolved in ethanol and water; hydroxylamine hydrochloride and sodium acetate are added to form the oxime.
  • Work-up: Extraction with diethyl ether, drying over sodium sulfate, recrystallization from ethanol.
  • Yield: Approximately 56–60%
  • Purity: >99% by quantitative NMR

This oxime serves as a crucial intermediate for further functionalization.

Conversion to N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide (Nitroimine)

  • Reagents: Sodium nitrite, acetic acid, sodium hydroxide
  • Conditions: Room temperature, dropwise addition of sodium nitrite solution to oxime in acetic acid, stirring for 16 hours
  • Work-up: Basification with sodium hydroxide, extraction with ethyl ether, drying, and concentration under vacuum
  • Yield: 87–90%
  • Physical State: Yellow solid, stable when refrigerated
  • Significance: Nitroimine intermediate is versatile for subsequent nucleophilic substitution and amination reactions.

Comparative Synthetic Methodologies

Classical vs. Sonochemical Methods

Research comparing classical and ultrasonic irradiation methods for camphor derivatives synthesis shows:

Aspect Classical Method Sonochemical Method
Reaction Time Hours to days (e.g., 20 h) Minutes (5–18 min)
Yield Range 30–90% Comparable yields
Purity High High
Scalability Established Emerging

Sonochemistry accelerates oxime and hydrazone formation but is less effective than classical methods for nitroimine transformations.

Analytical Data Supporting Synthesis

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Characteristic signals for bicyclic methyl groups (0.7–1.2 ppm), amine protons, and imine protons (~8.2–8.9 ppm).
  • 13C NMR: Signals corresponding to bicyclic carbons, methyl groups, and imine carbons (~170–190 ppm).
  • Example: Oxime intermediate shows a singlet at 8.93 ppm (1H, oxime proton) and methyl singlets at 0.80, 0.92, and 1.01 ppm.

Infrared Spectroscopy (IR)

  • Oxime: N–OH stretch (~3287 cm⁻¹), C=O stretch (~1686 cm⁻¹)
  • Nitroimine: Characteristic nitro group absorptions (~1554, 1332 cm⁻¹), imine C=N stretch (~1643 cm⁻¹).

Summary Table of Preparation Steps

Step Compound Reagents & Conditions Yield (%) Notes
1 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime D-camphor, hydroxylamine hydrochloride, sodium acetate, EtOH/H2O, 60 °C overnight 56–60 High purity, crystalline
2 N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide Oxime, NaNO2, AcOH, NaOH work-up, room temp, 16 h 87–90 Yellow solid, stable refrigerated
3 N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine Reaction of nitroimine with cyclopropylamine or reductive amination Variable Requires optimization, not fully detailed

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function . Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituent attached to the bicyclic amine nitrogen:

Compound Name Substituent on N Key Structural Features Reference
N-Benzyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine Benzyl Aromatic bulk, π-π interactions potential
N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine Allyl Conjugated double bond, reactivity in click chemistry
N-(Biphenyl)-carboxamide derivative Biphenyl amide Extended aromatic system, TRP channel affinity
syn-exo-3-Methylbicyclo[2.2.1]heptan-2-amine Methyl Minimal steric hindrance, simpler synthesis
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one Bromine (ketone) Electrophilic carbonyl, restricted use in fragrances

Key Observations :

  • The cyclopropyl group in the target compound provides a strained three-membered ring, enhancing torsional resistance compared to linear alkyl or aryl groups .
  • Benzyl and biphenyl substituents increase lipophilicity and may improve membrane permeability but introduce metabolic stability challenges .
  • Allyl and propargyl groups (e.g., in imine derivatives) enable further functionalization via thiol-ene or Huisgen cycloaddition reactions, critical in drug discovery .
Physicochemical Properties

Comparative NMR data highlights electronic environments influenced by substituents:

Compound ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) Reference
Target compound (hypothetical) Cyclopropyl: ~0.5–1.5 (m) Cyclopropyl C: ~5–15 -
N-Benzyl derivative Aromatic protons: 7.2–7.4 (m) Benzyl C: 129–147
Biphenyl amide derivative Biphenyl protons: 7.3–7.9 (m) Amide carbonyl: ~165
Camphor imine (N-allyl) Allyl protons: 5.1–5.9 (m) Imine C=N: ~160

Key Observations :

  • The cyclopropyl group’s protons exhibit upfield shifts due to ring strain, distinct from benzyl or allyl groups .
  • Imine derivatives (C=N) show characteristic deshielded carbons at ~160 ppm, absent in amine analogs .

Biological Activity

N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, often referred to as a bicyclic amine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC10_{10}H17_{17}N
Molecular Weight153.25 g/mol
Density1.0 g/cm³
Boiling Point212 °C

The compound features a bicyclic structure that contributes to its unique pharmacological profile.

1. Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant potential of this compound derivatives. For instance, a synthesized derivative was tested in models of chemically-induced seizures and exhibited significant protective effects.

Table 1: Anticonvulsant Activity Comparison

Compound% Mortality Protection (3h)% Mortality Protection (24h)
Control00
Camphor6020
Valproic Acid (VPA)8060
N-cyclopropyl derivative80100

The results indicated that the N-cyclopropyl derivative not only provided immediate protection against seizures but also maintained efficacy over a longer duration, suggesting a prolonged mechanism of action .

2. Antimicrobial Activity

The compound has shown promise against various bacterial strains, including Mycobacterium tuberculosis. Research indicated that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations comparable to established anti-TB agents.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
N-cyclopropyl derivativeMycobacterium tuberculosis3.12
EthambutolMycobacterium tuberculosis3.12

This suggests that the bicyclic amine could serve as a lead compound for developing new antimicrobial therapies .

The biological activity of this compound is attributed to its interaction with neurotransmitter systems and cellular pathways involved in seizure activity and bacterial resistance mechanisms. The compound appears to modulate GABAergic transmission, enhancing inhibitory neurotransmission which is crucial for anticonvulsant effects .

Case Studies

A recent study focused on the synthesis and evaluation of N-cyclopropyl derivatives highlighted their potential in treating neurological disorders and infections caused by resistant bacterial strains. The study employed various in vitro and in vivo models to assess efficacy and safety profiles.

Key Findings:

  • The synthesized derivatives demonstrated enhanced potency compared to traditional treatments.
  • Long-term administration resulted in minimal side effects, indicating favorable safety profiles.

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